Varenicline, a therapeutic agent primarily used for smoking cessation, has garnered significant attention in the scientific community due to its unique pharmacological profile. It is a synthetic nicotinic acetylcholine receptor (nAChR) modulator, designed to aid in the reduction of nicotine addiction by interacting with specific nAChR subtypes in the brain. The following analysis delves into the mechanism of action of varenicline and its applications across various fields, as elucidated by the current body of research.
The primary application of varenicline is in the field of smoking cessation. Clinical development and subsequent approval by the U.S. Food and Drug Administration were based on its ability to reduce nicotine self-administration in rats and support lower self-administration breakpoints than nicotine4. By partially stimulating the alpha4beta2 nAChRs and fully activating alpha7 nAChRs, varenicline helps to alleviate the craving and withdrawal symptoms associated with quitting smoking, while also reducing the rewarding effects of nicotine1234.
Varenicline has also been studied for its effects on neurotransmitter release. For instance, it has been shown to increase action potential firing in human adrenal chromaffin cells in the presence of nicotine, which could alter cellular excitability and neurotransmitter release5. However, therapeutic concentrations of varenicline alone are unlikely to alter action potential firing in these cells, indicating a nuanced interaction with nicotine that may influence its therapeutic effects5.
Another interesting application of varenicline is in the reduction of ethanol intake. The drug has been reported to decrease ethanol consumption in rodents and humans, potentially through modulation of dopamine release in the nucleus accumbens via nAChRs7. This suggests that varenicline could have broader implications for the treatment of other substance use disorders beyond nicotine dependence.
The metabolism and disposition of varenicline have been characterized in various species, including humans. The drug is primarily excreted in the urine as unchanged parent drug, with a straightforward dispositional profile that simplifies its clinical use6. Understanding the metabolism of varenicline is crucial for its safe and effective application in smoking cessation therapy.
N-Formyl Varenicline is classified as a pharmaceutical impurity and is derived from the parent compound, Varenicline. The synthesis occurs through the reaction of Varenicline with formic acid, which can be generated from oxidative degradation processes in certain pharmaceutical formulations. This compound is chemically categorized under the class of benzazepines, sharing structural features with its parent drug.
The synthesis of N-Formyl Varenicline typically involves the reaction of Varenicline with formic acid. This process can be understood through the following steps:
This reaction is notably similar to the Eschweiler-Clarke reaction, where secondary amines are methylated or formylated using formaldehyde and formic acid .
N-Formyl Varenicline retains the core structure of Varenicline but features a formyl group (-CHO) attached to the nitrogen atom. Its molecular formula can be represented as , with a molecular weight of approximately 219.25 g/mol.
N-Formyl Varenicline participates in various chemical reactions, primarily degradation pathways that can affect its stability:
While N-Formyl Varenicline itself does not have a defined therapeutic action like its parent compound, understanding its formation is crucial for maintaining the efficacy of Varenicline. The primary mechanism of action for Varenicline involves acting as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. This action helps reduce withdrawal symptoms and cravings associated with smoking cessation.
The presence of N-Formyl Varenicline could indicate degradation that might alter the pharmacodynamics or pharmacokinetics of Varenicline if present in significant amounts in formulations .
N-Formyl Varenicline exhibits several physical and chemical properties relevant to its stability and behavior in pharmaceutical formulations:
These properties are crucial for formulation scientists when developing stable dosage forms containing Varenicline.
N-Formyl Varenicline serves primarily as an analytical marker in quality control processes for pharmaceutical formulations containing Varenicline. Its detection and quantification are essential for ensuring product stability and efficacy during storage.
N-Formyl Varenicline is a chemically modified derivative of the smoking cessation drug varenicline. Its systematic IUPAC name is 6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carboxaldehyde, reflecting its complex tetracyclic structure [4] [8]. The molecule features a varenicline core scaffold with a formyl group (–CHO) attached to the secondary amine nitrogen of the azepine ring. This modification generates a tertiary amide functionality, altering the molecule's electronic distribution and steric profile compared to the parent drug.
Common synonyms include N-Formyl Varenicline and Varenicline N-Formyl Impurity, the latter indicating its primary role as a process-related impurity in varenicline pharmaceutical synthesis [4] [8]. The CAS Registry Number 796865-82-2 uniquely identifies this compound in chemical databases [2] [3] [8].
Table 1: Key Identifiers for N-Formyl Varenicline
Property | Value |
---|---|
IUPAC Name | 6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carboxaldehyde |
CAS Number | 796865-82-2 |
Molecular Formula | C₁₄H₁₃N₃O |
Synonyms | Varenicline N-Formyl Impurity; 6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carbaldehyde |
The molecular formula C₁₄H₁₃N₃O confirms a molecular weight of 239.27 g/mol, as determined by mass spectrometry [2] [3] [8]. High-resolution mass spectrometry (HRMS) reports an exact mass of 239.1059 Da, consistent with the theoretical composition [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy: While explicit spectral data were not found in the sources, key structural features predict characteristic signals:
Infrared (IR) Spectroscopy: The amide carbonyl (C=O) stretch is anticipated at ~1650–1690 cm⁻¹, distinct from typical aldehyde stretches due to the amide resonance. Aromatic C-H stretches near 3000–3100 cm⁻¹ and C-N stretches ~1200–1350 cm⁻¹ are also expected [2].
Mass Spectrometry (MS): Beyond the molecular ion peak ([M]⁺ at m/z 239), fragmentation patterns likely involve loss of the formyl group ([M–CHO]⁺ at m/z 210) and cleavage of the azepine ring. The SMILES notation O=CN1CC2CC(C1)c3cc4nccnc4cc23 and InChI key WFXWKRXICPYTSW-UHFFFAOYSA-N provide unambiguous representations for computational studies [3].
Solubility: N-Formyl Varenicline exhibits limited solubility in aqueous media but dissolves slightly in organic solvents. Experimental data indicates:
Acid-Base Properties (pKa): The tertiary amide nitrogen has negligible basicity due to delocalization of the lone pair into the carbonyl group. No experimental pKa values are available, but computational models suggest the protonated form (if applicable) would exist only under highly acidic conditions (predicted pKa < 0).
Partition Coefficients: The experimental octanol-water partition coefficient (log P) remains unquantified. However, the calculated log P (cLogP) is estimated at 1.399 (derived from molecular descriptors), indicating moderate lipophilicity [2]. This property influences its chromatographic behavior in analytical methods.
Table 2: Experimental Solubility and Physicochemical Parameters
Property | Value/Description | Conditions |
---|---|---|
Solubility in CHCl₃ | Slightly soluble | Ambient temperature |
Solubility in CH₂Cl₂ | Slightly soluble | Ambient temperature |
Solubility in CH₃OH | Slightly soluble | Ambient temperature |
Density | 1.399 g/cm³ | Solid state |
Boiling Point | 482.3°C | At 760 mmHg |
Flash Point | 245.5°C | -- |
N-Formyl Varenicline is reported as a solid at room temperature, with a crystalline or microcrystalline habit [3] [5] [9]. Its color ranges from pale red to pink or white to off-white, suggesting potential batch-dependent impurities or hydration states [2] [9].
Crystallographic Data: No single-crystal X-ray diffraction data is available in the literature. The absence of reported space group, unit cell parameters, or atomic coordinates precludes detailed analysis of molecular packing or conformation.
Polymorphism: There is no evidence of polymorphic forms (e.g., anhydrate/hydrate pairs or conformational polymorphs) in commercial or research samples. Stability studies indicate that the solid form remains consistent under standard storage conditions (+4°C), with no reported phase transitions [3]. The density of 1.399 g/cm³ suggests a tightly packed lattice, typical of rigid polycyclic structures [2].
The compound’s stability under ambient conditions implies that crystallization processes yield a single thermodynamically stable form. However, comprehensive polymorph screening studies (e.g., via solvent recrystallization or thermal analysis) are absent from available sources, leaving potential polymorphism incompletely characterized.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8